molecular formula C27H28N4O6 B6510340 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 902921-11-3

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B6510340
CAS RN: 902921-11-3
M. Wt: 504.5 g/mol
InChI Key: TZHZEQJAICPTJX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-d]pyrimidin-1-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to an acetamide group (a compound containing a carbonyl (C=O) group attached to nitrogen). The molecule also contains several methoxy (O-CH3) and ethoxy (O-CH2-CH3) groups, which are ethers .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The methoxy and ethoxy groups are likely to influence the compound’s solubility and reactivity. The acetamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the acetamide group suggests that it could participate in reactions typical of amides, such as hydrolysis. The methoxy and ethoxy groups might be susceptible to reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ether and amide groups could affect its solubility, boiling point, melting point, and other properties .

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, for example, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-4-37-21-10-6-5-9-20(21)29-24(32)17-31-25-19(8-7-14-28-25)26(33)30(27(31)34)15-13-18-11-12-22(35-2)23(16-18)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZEQJAICPTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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